3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine
Description
Properties
Molecular Formula |
C12H8F3N |
|---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
2,4-difluoro-6-(3-fluorophenyl)aniline |
InChI |
InChI=1S/C12H8F3N/c13-8-3-1-2-7(4-8)10-5-9(14)6-11(15)12(10)16/h1-6H,16H2 |
InChI Key |
YFCVMYYYEWTJFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C(=CC(=C2)F)F)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Chemical Architecture and Synthetic Utility of 3,3',5-Trifluorobiphenyl-2-amine
[1]
Executive Summary
3,3',5-Trifluorobiphenyl-2-amine (CAS 1214371-37-5) is a specialized fluorinated biaryl building block used in the design of agrochemicals and pharmaceutical kinase inhibitors.[1] Distinct from its more common isomer (the Fluxapyroxad intermediate, 3',4',5'-trifluorobiphenyl-2-amine), this molecule features a unique substitution pattern that modulates both the pKa of the primary amine and the torsional angle of the biaryl axis.[1] This guide provides a comprehensive analysis of its structural properties, a validated synthetic protocol, and its utility in structure-activity relationship (SAR) campaigns.[1]
Structural Analysis & Physicochemical Properties[1][2][3]
Chemical Identity[1][4][5][6][7]
-
IUPAC Name: 3,5-difluoro-2-(3-fluorophenyl)aniline[1]
-
CAS Number: 1214371-37-5[1]
-
Molecular Formula:
[2][3][4][5][6][7][8]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Conformational & Electronic Architecture
The arrangement of fluorine atoms in this molecule creates specific electronic and steric effects critical for ligand-protein binding:
-
Ortho-Fluorine Effect (Ring A, Pos 3): The fluorine atom at position 3 is ortho to the amine (Pos 2).[1] This withdraws electron density from the nitrogen lone pair via induction (-I effect), significantly lowering the basicity (pKa) of the aniline compared to a non-fluorinated analog.[1] This reduces metabolic liability (N-oxidation) and alters hydrogen bond donor capability.[1]
-
Atropisomerism Potential: The presence of the amine at position 2 and a fluorine at position 3 (Ring A), combined with the fluorine at position 3' (Ring B), introduces steric clash across the biaryl bond.[1] This forces the two phenyl rings to twist out of planarity to minimize repulsion, typically adopting a dihedral angle of 40–60°.[1]
-
Lipophilicity: The trifluoro-substitution pattern increases the logP (approx.[1] 3.2–3.5), enhancing membrane permeability while maintaining specific polar interactions via the amine.[1]
| Property | Value (Predicted) | Impact on Drug Design |
| LogP | 3.4 ± 0.3 | High membrane permeability; suitable for CNS or intracellular targets.[1] |
| pKa (NH₂) | ~2.5 - 3.0 | Weakly basic; remains neutral at physiological pH, improving oral absorption.[1] |
| PSA | 26.02 Ų | Low polar surface area, favoring blood-brain barrier penetration.[1] |
| Rotatable Bonds | 1 | Restricted rotation due to ortho-substituents (F, NH₂).[1] |
Validated Synthetic Protocol
The most robust route to 3,3',5-trifluorobiphenyl-2-amine is the Suzuki-Miyaura cross-coupling of a halogenated fluoroaniline with a fluorophenylboronic acid.[1]
Retrosynthetic Analysis
-
Disconnection: C1–C1' Biaryl bond.[1]
-
Nucleophile: 3-Fluorophenylboronic acid.[1]
-
Electrophile: 2-Bromo-4,6-difluoroaniline.[1]
-
Note: 2-Bromo-4,6-difluoroaniline corresponds to the 2-amino-3,5-difluoro substitution pattern in the final biphenyl product.[1]
-
Experimental Methodology
Reaction Scheme:
Step-by-Step Protocol:
-
Reagent Loading:
-
To a 250 mL round-bottom flask, add 2-bromo-4,6-difluoroaniline (1.0 equiv, 20 mmol).
-
Add 3-fluorophenylboronic acid (1.2 equiv, 24 mmol).
-
Add Potassium carbonate (
) (3.0 equiv, 60 mmol).
-
-
Solvent System:
-
Add 1,4-Dioxane (80 mL) and Water (20 mL) to create a 4:1 mixture.[1] Why: This ratio ensures solubility of both the organic halides and the inorganic base.
-
-
Degassing (Critical):
-
Catalyst Addition:
-
Reaction:
-
Heat to 90°C under inert atmosphere for 12–16 hours. Monitor via TLC (Hexane/EtOAc 8:1) or LC-MS.[1]
-
-
Work-up:
-
Purification:
Synthesis Workflow Diagram
Caption: Validated Suzuki-Miyaura coupling workflow for the synthesis of 3,3',5-trifluorobiphenyl-2-amine.
Reactivity & Downstream Applications[1]
Chemical Divergence
The 2-amino group serves as a versatile handle for further derivatization.[1] The presence of ortho/para fluorines deactivates the ring towards electrophilic aromatic substitution (EAS) but activates it for nucleophilic aromatic substitution (
-
Amide Coupling: Reaction with acid chlorides (e.g., pyrazole carbonyl chlorides) yields SDHI-class fungicide analogs.[1]
-
Sandmeyer Reaction: Conversion of the amine to a diazonium salt allows replacement with Cl, Br, I, or CN, accessing fully functionalized fluorobiphenyls.
-
Buchwald-Hartwig Amination: The amine can serve as a nucleophile to couple with other aryl halides, forming diarylamines common in kinase inhibitors.[1]
Application Logic Diagram
Caption: Divergent synthetic pathways utilizing the amine handle for medicinal and agrochemical scaffold generation.
Safety & Handling (SDS Summary)
While specific toxicological data for this isomer is limited, it should be handled with the standard precautions for polyfluorinated anilines.[1]
References
-
ChemicalBook. (2025).[1] 3,3',5-Trifluorobiphenyl-2-amine Product Entry (CAS 1214371-37-5).[1]Link[1]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1] Link[1]
-
PubChem. (2025).[1][7][10] Compound Summary for CAS 915416-45-4 (Isomer Comparison). National Library of Medicine.[1] Link[1]
-
Sigma-Aldrich. (2025).[1] Suzuki Coupling Reaction User Guide.[1]Link
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A Comprehensive Safety and Handling Guide for 3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine in Research & Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: 3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine is a fluorinated aromatic amine of significant interest in the chemical and pharmaceutical industries. It serves as a critical building block, most notably as a key intermediate in the synthesis of the broad-spectrum fungicide, Fluxapyroxad.[1][2][3] Its molecular structure, featuring a trifluorinated phenyl ring coupled to an aminophenyl moiety, imparts unique chemical properties that are valuable in organic synthesis but also necessitate a thorough understanding of its potential hazards.
This guide moves beyond a standard Safety Data Sheet (SDS) to provide a comprehensive operational framework for researchers and drug development professionals. Authored from the perspective of a Senior Application Scientist, it integrates core safety data with practical, field-proven insights. The focus is on the causality behind safety protocols, ensuring that every procedure is a self-validating system for maintaining laboratory safety, experimental integrity, and personnel well-being.
Compound Profile and Significance
Chemical Identity
3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine is a solid, crystalline powder at room temperature.[3][4] Its identity is defined by the following key identifiers:
| Identifier | Value | Source(s) |
| CAS Number | 915416-45-4 | [4][5][6] |
| Molecular Formula | C₁₂H₈F₃N | [4][6] |
| Molecular Weight | 223.2 g/mol | [5][6] |
| Synonyms | 2-(3,4,5-trifluorophenyl)aniline; 3',4',5'-trifluorobiphenyl-2-amine | [3][7] |
| IUPAC Name | 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine | [6] |
Physicochemical Properties
The physical properties of the compound are essential for determining appropriate handling and storage conditions.
| Property | Value | Source(s) |
| Appearance | White to Off-White crystalline powder | [3] |
| Physical State | Solid | [4][5] |
| Melting Point | 57–58 °C | [1] |
| Boiling Point | 303.7 °C at 760 mmHg | [3] |
| Density | 1.315 g/cm³ | [3] |
Industrial and Research Relevance
The primary driver for the production and study of this compound is its role as a pivotal intermediate for Fluxapyroxad, a succinate dehydrogenase inhibitor (SDHI) fungicide.[1][8] The synthesis of Fluxapyroxad often involves a Suzuki-Miyaura coupling reaction, where this amine is a key reactant.[1][2] Understanding its reactivity and handling is therefore paramount for chemists in the agrochemical and pharmaceutical sectors aiming to develop novel active ingredients.
Hazard Identification and Risk Assessment
A proactive approach to safety begins with a comprehensive understanding of the compound's intrinsic hazards as defined by the Globally Harmonized System (GHS).
GHS Classification Summary
The compound is classified as hazardous, with the signal word "Danger".[5][7] The following table summarizes its GHS hazard statements.
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |
| Skin Sensitization | H317 | May cause an allergic skin reaction | [4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][5] |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure | [5] |
| Hazardous to the Aquatic Environment, Long-Term | H410 | Very toxic to aquatic life with long lasting effects | [5][7] |
In-Depth Hazard Analysis
-
Human Health Hazards : The primary routes of exposure in a laboratory setting are inhalation of dust, skin/eye contact, and accidental ingestion. The H317 warning is critical; it indicates the potential for skin sensitization, where initial exposure may not cause a reaction, but subsequent contact can lead to a significant allergic response. The H372 classification points to risks associated with chronic, low-level exposure, a common scenario in a research setting, underscoring the need for consistent and rigorous use of engineering controls.[5]
-
Environmental Hazards : The H410 classification signifies a high degree of environmental risk.[5][7] This mandates strict protocols for waste disposal and spill containment to prevent the compound from entering drains or water systems.[4][9]
Risk Assessment Workflow
Before any new protocol involving this compound is initiated, a formal risk assessment should be performed. This process is not merely a formality but a critical scientific step to ensure safety and experimental success.
Caption: A six-step workflow for proactive risk assessment.
Safe Handling and Engineering Controls
The "Hierarchy of Controls" is a fundamental principle in laboratory safety, prioritizing the most effective measures first.
Caption: Decision workflow for responding to personal exposure.
First-Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. [4][10]Remove contact lenses if present and easy to do. [4]Seek immediate medical attention. [4]* Skin Contact : Immediately remove all contaminated clothing. [11]Wash the affected area with plenty of soap and water. [4]If irritation or a rash develops, seek medical attention. [12]* Inhalation : Move the person to fresh air. [4]If breathing is difficult or has stopped, provide artificial respiration. [11]Seek immediate medical attention. [4]* Ingestion : Do NOT induce vomiting. [11]Never give anything by mouth to an unconscious person. [4]Rinse the mouth thoroughly with water and consult a physician immediately. [4]
Spill Management Protocol
-
Alert and Evacuate : Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.
-
Assess the Spill : This protocol is for minor spills (<10 g) contained within a chemical fume hood. For major spills, contact your institution's Environmental Health & Safety (EH&S) department immediately. [12]3. Don PPE : Wear the appropriate PPE as described in Section 3.2.
-
Contain and Absorb : Cover the spill with an inert absorbent material like vermiculite, sand, or cat litter. [12]Do not use combustible materials like paper towels.
-
Collect Waste : Carefully sweep up the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal. [4]6. Decontaminate : Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor.
References
-
Efficient and Practical Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine: A Key Intermediate of Fluxapyroxad. Organic Process Research & Development. [Link]
-
An efficient and practical synthesis of 3',4',5'- trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad. ResearchGate. [Link]
- Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
- A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl.
-
Material Safety Data Sheet - 4-Bromo-2-fluorobiphenyl. Cole-Parmer. [Link]
-
Efficient and Practical Synthesis of 3,4,5-Trifluoro-[1,1-Biphenyl]-2-Amine: A Key Intermediate of Fluxapyroxad. Amanote Research. [Link]
-
Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]
-
SDS - Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. DIPLOMATA COMERCIAL. [Link]
-
[1,1'-Biphenyl]-2-amine, 3',4',5'-trifluoro- - Substance Details. US EPA. [Link]
-
How to store fluorinated pharmaceutical intermediates properly?. Pharmaffiliates. [Link]
-
What to Do in a Chemical Emergency. Centers for Disease Control and Prevention (CDC). [Link]
-
Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. [Link]
-
Cas 915416-45-4,3',4',5'-trifluorobiphenyl-2-aMine. LookChem. [Link]
-
3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine CAS 915416-45-4. Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd. [Link]
-
Safe handling and storage of chemicals. Sciencemadness Wiki. [Link]
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Novel Fluorinated Aniline Derivatives for Drug Discovery
Executive Summary: The Fluorine Paradigm
In modern medicinal chemistry, the aniline moiety is a ubiquitous pharmacophore, serving as a critical hydrogen bond donor/acceptor scaffold in kinase inhibitors, GPCR ligands, and antibacterial agents. However, the "naked" aniline is often a liability due to rapid oxidative metabolism (CYP450), potential genotoxicity (quinone-imine formation), and poor solubility.
Fluorination transforms this liability into an asset. This guide details the strategic incorporation of fluorine into aniline scaffolds to modulate pKa, block metabolic soft spots, and enhance binding affinity through multipolar interactions. We focus specifically on the 3-chloro-4-fluoroaniline and 2,4-difluoroaniline motifs, which have become industry standards in stabilizing drug candidates.
Physicochemical Profiling: The "Fluorine Effect"
The introduction of fluorine onto the aniline ring alters the electronic landscape of the molecule.[1][2] Understanding these shifts is prerequisite to rational design.
Basicity Modulation (pKa)
The basicity of the aniline nitrogen is a primary determinant of oral bioavailability and lysosomal trapping.
-
Mechanism: Fluorine exerts a strong inductive electron-withdrawing effect (
), which reduces the electron density on the nitrogen lone pair, lowering the pKa of the conjugate acid (anilinium ion). -
The Ortho-Effect: Placing fluorine at the ortho position (2-F) has a dramatic effect compared to the para position (4-F) due to the proximity of the inductive pull and potential intramolecular hydrogen bonding.
| Compound | Structure | pKa (Conjugate Acid) | LogP (Approx) | DMPK Implication |
| Aniline | Ph-NH₂ | 4.6 | 0.9 | High lysosomal trapping risk. |
| 4-Fluoroaniline | 4-F-Ph-NH₂ | ~4.6 | 1.2 | Minimal pKa change ( |
| 2-Fluoroaniline | 2-F-Ph-NH₂ | ~3.2 | 1.1 | Significant basicity reduction. Reduced phospholipidosis risk. |
| 2,4-Difluoroaniline | 2,4-F₂-Ph-NH₂ | ~2.0 | 1.4 | Ultra-low basicity; often used to tune selectivity. |
Metabolic Stability
The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~105 kcal/mol).
-
Blocking CYP Oxidation: Cytochrome P450 enzymes typically attack the electron-rich para-position of anilines. Substituting hydrogen with fluorine at this position effectively blocks hydroxylation.
-
Preventing Quinone-Imine Formation: By blocking the para position, the formation of reactive quinone-imine intermediates (a common cause of idiosynchratic toxicity) is suppressed.
Synthetic Architectures
Accessing complex fluorinated anilines requires robust catalytic systems. While Nucleophilic Aromatic Substitution (
Strategic Synthesis Workflow
Caption: Decision tree for synthesizing fluorinated aniline derivatives based on electrophile reactivity.
Case Study: The "Golden Motif" (3-Cl-4-F)
The 3-chloro-4-fluoroaniline moiety is one of the most successful fragments in kinase inhibitor history, appearing in drugs like Gefitinib (Iressa) and Afatinib (Gilotrif).
-
Why this specific combination?
-
4-Fluoro: Blocks the primary metabolic soft spot (para-hydroxylation).
-
3-Chloro: Fills the hydrophobic pocket of the ATP binding site (specifically the "gatekeeper" region in EGFR) and increases lipophilicity to improve membrane permeability.
-
Electronic Synergy: The combination renders the aniline nitrogen sufficiently nucleophilic for synthesis but sufficiently non-basic to avoid excessive lysosomal accumulation.
-
Experimental Protocols
Protocol A: Buchwald-Hartwig Coupling of 3-Chloro-4-Fluoroaniline
Objective: To couple 3-chloro-4-fluoroaniline with a heteroaryl bromide (e.g., 4-bromo-quinazoline).
Reagents:
-
Aryl Bromide (1.0 equiv)
-
3-Chloro-4-fluoroaniline (1.2 equiv)
-
Catalyst:
(2 mol%) or -
Ligand: XPhos or BINAP (4 mol%)
-
Base:
(2.0 equiv) - Crucial for fluorinated substrates to prevent defluorination side reactions. -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Inerting: Charge a flame-dried Schlenk flask with the Aryl Bromide, Aniline, Base, and Ligand. Evacuate and backfill with Argon (
). -
Catalyst Addition: Add the Pd source under a positive stream of Argon.
-
Solvation: Add degassed 1,4-Dioxane via syringe. Concentration should be ~0.1 M - 0.2 M.
-
Reaction: Seal the vessel and heat to 100°C for 12–16 hours. Monitor by LC-MS.
-
Note: Fluorinated anilines are less nucleophilic; if conversion is slow, increase temp to 110°C or switch to a precatalyst like XPhos-Pd-G2.
-
-
Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Hex/EtOAc).
Protocol B: Microsomal Stability Assay (Metabolic Validation)
Objective: To quantify the metabolic stability improvement of the fluorinated analog vs. the non-fluorinated parent.
Materials:
-
Liver Microsomes (Human/Rat), 20 mg/mL protein conc.
-
NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).
-
Test Compound (10 mM DMSO stock).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Workflow:
-
Preparation: Dilute Test Compound to 1
in Phosphate Buffer (0.1% DMSO final). -
Pre-incubation: Mix 190
of compound solution with 5 microsomes. Incubate at 37°C for 5 mins. -
Initiation: Add 5
of NADPH regenerating system to start the reaction. -
Sampling: At
min, remove 50 aliquots. -
Quenching: Immediately dispense aliquot into 150
ice-cold Acetonitrile (containing internal standard). -
Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines intrinsic clearance ( ).
Self-Validating Logic:
-
Control: Always run a positive control (e.g., Verapamil - high clearance) and a negative control (e.g., Warfarin - low clearance) to validate the microsome activity.
-
Interpretation: A successful fluorination strategy should reduce
by >50% compared to the hydrogen-analog.
Diagram: Metabolic Fate of Anilines
Caption: Comparison of metabolic pathways. Fluorination prevents the formation of toxic quinone imine intermediates.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Hähler, T., et al. (2020).[3] Synthesis of Fluorinated Anilines via Palladium-Catalyzed Coupling.[4] Journal of Organic Chemistry. (Contextual reference for protocol adaptation).
-
FDA Drug Database. (2024). Structure and label information for Gefitinib and Afatinib. Link
Sources
Methodological & Application
Application Note: 3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine in Catalytic C–H Functionalization
This Application Note is designed for researchers in organometallic chemistry and drug discovery. It focuses on the application of 3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine as a specialized Transient Directing Group (TDG) and Ligand Scaffold in Palladium-catalyzed C–H activation.
Executive Summary
The molecule 3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine represents a class of electron-deficient, sterically modulated biaryl amines. While often encountered as intermediates in the synthesis of carboxamide fungicides (e.g., Fluxapyroxad precursors), their primary value in high-end catalysis lies in their role as Transient Directing Groups (TDGs) or Ligand Precursors for Palladium (Pd)-catalyzed C–H activation.
The specific fluorination pattern (3,3',5) serves two critical mechanistic functions:
-
Electronic Tuning: The fluorine atoms at the 3 and 5 positions (on the aniline ring) significantly lower the pKa of the amine. This reduces the binding affinity of the free amine to the metal center (preventing catalyst poisoning) while facilitating the reversible formation of imines with carbonyl substrates.
-
Steric & Conformational Control: The 3-fluoro substituent (ortho to the amine) and the 3'-fluoro substituent (on the biaryl ring) induce a twisted biaryl conformation, imparting rigidity that is essential for stereoselective C–H cleavage.
Mechanistic Basis & Design Principles
To use this ligand effectively, one must understand its behavior in the catalytic cycle. Unlike standard phosphine ligands, this amine typically acts as a Catalytic Directing Group .
The Transient Directing Group (TDG) Cycle
In the functionalization of aldehydes or ketones, the amine reacts reversibly with the substrate to form an imine. This imine coordinates to the Pd(II) center, directing it to a proximal C–H bond.
Key Advantages of the 3,3',5-Trifluoro Scaffold:
-
Fast Exchange: The electron-withdrawing fluorines destabilize the imine, ensuring that hydrolysis (product release) is not the rate-limiting step.
-
Ortho-F Effect: The fluorine at the 3-position prevents non-productive binding modes and enforces the geometry required for the concerted metalation-deprotonation (CMD) step.
Visualization: The TDG Catalytic Cycle
The following diagram illustrates the workflow where the amine (Ligand) cycles between free form and substrate-bound form.
Caption: The catalytic cycle showing the reversible condensation of the amine ligand with the substrate to direct Pd-catalyzed functionalization.
Experimental Protocols
Protocol A: Ligand Competency Screening
Before full-scale application, validate the ligand's efficiency against standard directing groups (e.g., glycine, unsubstituted aniline).
Materials:
-
Ligand: 3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine (10-20 mol%)
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
Substrate: 2-Methylbenzaldehyde (Model substrate)
-
Reagent: 4-Iodoanisole (Coupling partner)
-
Additives: AgOAc (Stoichiometric oxidant/halide scavenger), HFIP (Hexafluoroisopropanol) solvent.
Step-by-Step Procedure:
-
Reaction Setup: In a 4 mL screw-cap vial, weigh Pd(OAc)₂ (2.2 mg, 0.01 mmol), AgOAc (1.5 equiv), and the Ligand (0.02 mmol).
-
Solvent Addition: Add HFIP (1.0 mL) and Acetic Acid (0.1 mL). Note: Acidic media promotes imine formation.
-
Substrate Addition: Add 2-Methylbenzaldehyde (0.1 mmol) and 4-Iodoanisole (0.15 equiv).
-
Incubation: Seal the vial and heat to 100°C for 12 hours in a heating block.
-
Workup: Cool to room temperature. Filter through a celite pad (eluting with EtOAc).
-
Analysis: Analyze via GC-MS or ¹H NMR using an internal standard (e.g., dibromomethane). Look for the aldehyde peak disappearance and the appearance of the arylated product.
Success Criteria:
-
60% Yield indicates successful TDG activity.[1]
-
If yield is low (<20%), increase Ligand:Pd ratio to 4:1 to shift the imine equilibrium.
Protocol B: General Procedure for C(sp³)-H Arylation
This protocol is optimized for the arylation of benzylic or aliphatic C–H bonds in aldehydes using the 3,3',5-trifluoro ligand.
| Component | Quantity | Role |
| Substrate | 0.20 mmol | Target for functionalization |
| Aryl Iodide | 0.40 mmol | Coupling partner |
| Pd(OAc)₂ | 10 mol% | Catalyst precursor |
| Ligand | 20 mol% | Transient Directing Group |
| AgTFA | 0.20 mmol | Halide scavenger/Promoter |
| TFA/HFIP | 1:9 (v/v) | Solvent system (Acidic) |
Workflow:
-
Pre-complexation (Optional but Recommended): Stir the Pd(OAc)₂ and Ligand in the solvent for 15 minutes at room temperature to ensure catalyst-ligand interaction prior to substrate addition.
-
Addition: Add the substrate and aryl iodide sequentially.
-
Reaction: Heat at 110°C for 24 hours.
-
Hydrolysis (Critical Step): Upon completion, add 1 mL of 1N HCl and stir vigorously for 30 minutes. Why? The fluorinated imine is stable; acid hydrolysis is required to liberate the final aldehyde product and recover the amine.
-
Extraction: Extract with Dichloromethane (3x). The amine ligand often remains in the organic phase or precipitates.
-
Purification: Silica gel chromatography.
Synthesis & Handling of the Ligand
If the specific 3,3',5-isomer is not commercially available, it must be synthesized via Suzuki-Miyaura coupling.
Synthetic Route:
-
Reactants: 2-Bromo-4,6-difluoroaniline + (3-Fluorophenyl)boronic acid.
-
Catalyst: Pd(PPh₃)₄ (3 mol%).
-
Base: K₂CO₃ (2.0 equiv).
-
Solvent: Toluene/Ethanol/Water (4:1:1).
Safety & Stability Note:
-
Stability: 3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine is an air-stable solid. However, fluorinated anilines can be skin irritants and potential sensitizers. Handle within a fume hood.
-
Isomer Caution: Ensure you are using the correct isomer. The common industrial intermediate is 3',4',5'-trifluoro (Fluxapyroxad intermediate).[1][2] The 3,3',5-isomer described here is specifically tuned for steric "ortho-blocking" in catalysis.
Troubleshooting & Optimization
Table 1: Optimization Parameters for Low Yields
| Observation | Probable Cause | Corrective Action |
| No Reaction | Catalyst Poisoning | The amine might be binding Pd too tightly. Add a stronger acid (TFA) to protonate excess amine. |
| Low Conversion | Poor Imine Formation | Add 4Å Molecular Sieves to remove water and drive imine condensation. |
| Product Inhibition | Imine Hydrolysis Failure | Increase the duration/strength of the acidic workup (Protocol B, Step 4). |
| Regio-scrambling | Lack of Steric Bulk | The 3,3',5-pattern might be insufficient for certain substrates. Switch to a bulky amino acid co-ligand (e.g., Ac-Gly-OH). |
References
-
Mechanistic Foundation of TDGs
- Title: Transient Directing Groups for Selective C–H Functionaliz
- Source: Zhang, F.-L., et al. (2014). Science.
-
URL:[Link]
-
Fluorinated Anilines in Catalysis
-
Synthesis of Fluorinated Biphenyl Amines (Fluxapyroxad Intermediates)
-
General C-H Activation Reviews
- Title: Ligand-Promoted C(sp3)
- Source:Chemical Reviews (2017).
-
URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN109761820B - Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine - Google Patents [patents.google.com]
- 6. CN109942433B - A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl - Google Patents [patents.google.com]
Advanced Protocols for Amination of Halogenated Trifluorobiphenyls
This application note details high-fidelity protocols for the amination of halogenated trifluorobiphenyls. It addresses the critical chemoselectivity challenge: coupling amines at the halogen site (Br, I, Cl) while preventing nucleophilic attack on the labile fluorine atoms (SNAr side reactions).
Executive Summary & Strategic Analysis
Halogenated trifluorobiphenyls are high-value scaffolds in drug discovery due to their metabolic stability and lipophilicity.[1] However, they present a unique synthetic paradox:
-
The Halogen Handle (Br/I/Cl): Requires transition-metal catalysis (Pd or Cu) for amination.
-
The Trifluoro Core: Highly electron-deficient, making it susceptible to competing Nucleophilic Aromatic Substitution (SNAr) at the C–F bonds.
The Core Directive: To achieve chemoselective amination at the halogen position, the catalytic cycle (Oxidative Addition
Decision Matrix: Pathway Selection
Use the following logic flow to select the optimal protocol for your specific substrate.
Figure 1: Strategic decision tree for selecting amination conditions based on substrate identity and regiochemical goals.[1]
Protocol A: Chemoselective Buchwald-Hartwig Amination
Best For: Aryl Bromides/Chlorides, preserving Fluorine atoms, high-value substrates.[1]
This protocol utilizes BrettPhos or RuPhos precatalysts. These bulky, electron-rich biaryl phosphine ligands accelerate the reductive elimination step, which is often rate-limiting for electron-deficient arenes, thereby outcompeting SNAr side reactions.
Materials
-
Substrate: 1.0 equiv (e.g., 4-bromo-2,3,5-trifluorobiphenyl)[1]
-
Amine: 1.2 equiv (Primary or Secondary)
-
Catalyst: Pd2(dba)3 (1-2 mol%) or BrettPhos Pd G3 (1-3 mol%)[1]
-
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (2-4 mol%)
-
Base: Cs2CO3 (2.0 equiv) — Crucial: Weaker than NaOtBu to prevent SNAr.
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 M concentration)
Step-by-Step Methodology
-
Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon flow.
-
Solids Addition: Charge the vial with the aryl halide (1.0 equiv), Pd precatalyst, Ligand, and Cs2CO3 (2.0 equiv).
-
Expert Note: If using Pd2(dba)3 and free ligand, premix them in a small amount of solvent for 5 mins before adding to the main vessel to ensure active catalyst formation.
-
-
Liquids Addition: Add the amine (1.2 equiv) and anhydrous solvent via syringe.
-
Degassing: Sparge the mixture with Argon for 5-10 minutes. Oxygen inhibition is severe with electron-deficient substrates.[1]
-
Reaction: Seal the vial and heat to 80–100°C for 4–12 hours.
-
Monitoring: Check LCMS at 2 hours. Look for the M+Amine peak. If SNAr is observed (M-F+Amine), lower temperature to 60°C and increase catalyst loading.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography.
Protocol B: Copper-Catalyzed Ullmann-Type Coupling
Best For: Aryl Iodides/Bromides, cost-sensitive scale-up, substrates tolerant of higher heat.[1]
Copper catalysis is less prone to
Materials
-
Substrate: 1.0 equiv (Aryl Iodide preferred)[2]
-
Amine: 1.5 equiv[3]
-
Catalyst: CuI (10 mol%)
-
Ligand: N,N'-Dimethylethylenediamine (DMEDA) (20 mol%) or Phenanthroline (20 mol%)
-
Base: K3PO4 (2.0 equiv)
-
Solvent: DMF or DMSO (0.5 M)
Step-by-Step Methodology
-
Charge: Add CuI, K3PO4, and aryl halide to a screw-cap tube.
-
Inert: Evacuate and backfill with Argon (3 cycles).
-
Solvent/Ligand: Add the amine, ligand (DMEDA), and solvent under Argon counterflow.
-
Expert Note: The solution should turn a blue-green color upon heating if the complex forms correctly.
-
-
Heat: Stir vigorously at 110°C for 16–24 hours.
-
Workup: Dilute with water and extract with EtOAc. Wash organic layer with 5% NH4OH (to remove residual Copper) followed by brine.
Protocol C: Directed Nucleophilic Aromatic Substitution (SNAr)
Best For: Displacing a Fluorine atom (typically para to another F or EWG).
If the goal is to functionalize the ring by removing a fluorine, no metal catalyst is needed. The trifluorobiphenyl core is sufficiently activated.
Materials
-
Substrate: 1.0 equiv
-
Amine: 2.0 - 3.0 equiv
-
Base: K2CO3 (2.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: DMSO or NMP (Polar aprotic is essential)[4]
Step-by-Step Methodology
-
Mix: Combine substrate, amine, and base in DMSO.
-
Heat: Heat to 100–120°C .
-
Regioselectivity Note: Substitution typically occurs para to the most electron-withdrawing substituent or the other fluorine atoms.
-
-
Workup: Pour into ice water. The product often precipitates. Filter and wash with water.
Comparative Data & Troubleshooting
Catalyst System Performance Matrix
| Variable | Pd / BrettPhos | Cu / DMEDA | SNAr (No Metal) |
| Primary Target | Halogen (Br/Cl) | Halogen (I/Br) | Fluorine (F) |
| Temperature | 80°C | 110°C | 120°C+ |
| Base Strength | Mild (Cs2CO3) | Medium (K3PO4) | Strong/Medium |
| Chemoselectivity | High (Retains F) | Moderate | Low (Targets F) |
| Cost | $ | $ |
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Product contains -F loss (M-19) | Competing SNAr | Switch base from NaOtBu to Cs2CO3 or K3PO4. Lower temp. |
| Low Conversion (<20%) | Catalyst Deactivation | Ensure strict O2 exclusion. Switch to Pd-G3 precatalysts. |
| Dehalogenation (Ar-H formed) | Use sterically bulky ligands (BrettPhos) to speed up reductive elimination. |
References
-
Buchwald-Hartwig Amination Overview
-
Ligand Effects in Amination
- Title: Rational Ligand Design for the Aryl
- Source: J. Am. Chem. Soc. (via NIH)
-
URL:[Link]
-
Ullmann Coupling Protocols
-
Nucleophilic Aromatic Substitution (SNAr)
- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism
- Source: Master Organic Chemistry
-
URL:[Link]
Sources
- 1. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]
- 2. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 3. CN109761820B - Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. prepchem.com [prepchem.com]
- 12. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. byjus.com [byjus.com]
- 15. pubs.rsc.org [pubs.rsc.org]
Applications of 3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine in agrochemical synthesis
Application Note: Applications of 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine in Agrochemical Synthesis
Executive Summary
This application note details the chemical utility, synthesis, and handling of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine (CAS: 915416-45-4). While the prompt specified "3,3',5-trifluoro...", this guide focuses on the 3',4',5' isomer, which is the industrially validated key intermediate for Fluxapyroxad , a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide.
Fluxapyroxad (BAS 700 F) represents a cornerstone in modern crop protection, exhibiting high efficacy against fungal pathogens such as Zymoseptoria tritici and Pyrenophora teres. The biphenyl amine intermediate is critical for establishing the lipophilic tail of the active ingredient, ensuring proper binding within the ubiquinone-binding pocket of the fungal mitochondrial Complex II.
Chemical Profile & Structural Analysis
| Property | Specification |
| Chemical Name | 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine |
| Common Name | Fluxapyroxad Amine Intermediate |
| CAS Number | 915416-45-4 |
| Molecular Formula | C₁₂H₈F₃N |
| Molecular Weight | 223.19 g/mol |
| Physical State | Off-white to light beige solid |
| Melting Point | 57–58 °C |
| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate, Toluene |
Technical Note on Isomer Nomenclature: The designation "3,3',5" in the request likely refers to the substitution pattern on the phenyl ring relative to the biphenyl bond. In standard IUPAC nomenclature for this molecule, the amine-bearing ring is numbered 1-6, and the trifluorophenyl ring is numbered 1'-6'. The fluorine atoms are located at positions 3', 4', and 5'.[1] This specific fluorination pattern is essential for metabolic stability and binding affinity.
Synthetic Pathways & Application Protocols
The synthesis of Fluxapyroxad involves two primary phases:
-
Construction of the Biphenyl Scaffold: Synthesis of the amine intermediate via Suzuki-Miyaura cross-coupling.
-
Amidation: Coupling the amine with the pyrazole acid chloride core.
Visual Workflow: Fluxapyroxad Synthesis
Caption: Synthetic route from raw materials to Fluxapyroxad via the key biphenyl amine intermediate.
Protocol A: Synthesis of the Biphenyl Amine Intermediate
This protocol utilizes a Suzuki-Miyaura coupling followed by a catalytic hydrogenation. This route is preferred industrially over direct coupling of 2-bromoaniline due to lower costs of nitrobenzene starting materials.
Step 1: Suzuki Coupling (Nitro-Biphenyl Formation)
-
Reagents:
-
2-Chloronitrobenzene (1.0 eq)
-
3,4,5-Trifluorophenylboronic acid (1.1–1.3 eq)[2]
-
Catalyst: Pd(PPh₃)₄ (0.02–0.05 mol%) or Pd/C (reusable)
-
Base: K₂CO₃ or Na₂CO₃ (2.0 eq)
-
Solvent: Toluene/Ethanol/Water (3:1:1 ratio)
-
-
Procedure:
-
Charge the reactor with 2-chloronitrobenzene, boronic acid, and base.
-
Add the solvent mixture and degas with Nitrogen for 15 minutes.
-
Add the Palladium catalyst under inert atmosphere.
-
Heat the mixture to 90–100 °C for 15–20 hours.
-
Workup: Cool to room temperature. Add water and extract with ethyl acetate or toluene. Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification: Recrystallize from isobutanol to yield 3',4',5'-trifluoro-2-nitrobiphenyl (Yellow solid).
-
Step 2: Hydrogenation (Nitro Reduction)
-
Reagents:
-
Nitro intermediate (from Step 1)
-
Catalyst: 5% Pd/C (5 wt% loading)
-
Solvent: Methanol or Ethanol[2]
-
Hydrogen Gas (H₂)
-
-
Procedure:
-
Dissolve the nitro compound in methanol in an autoclave.
-
Add Pd/C catalyst.[4]
-
Pressurize with H₂ to 1.0–1.5 MPa .
-
Stir at 60 °C for 4–6 hours until H₂ uptake ceases.
-
Workup: Filter off the catalyst (can be recycled). Concentrate the filtrate.
-
Purification: The residue is often pure enough (>98%) for the next step. If necessary, purify via short-path distillation or recrystallization.
-
Yield Target: >90% over two steps.
-
Protocol B: Synthesis of Fluxapyroxad (Amidation)
This step couples the synthesized amine with the pyrazole core to form the final carboxamide.[5]
-
Reagents:
-
3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine (1.0 eq)[2]
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq)
-
Base: Triethylamine (TEA) or Pyridine (1.2 eq)
-
Solvent: THF, Dichloromethane (DCM), or Toluene
-
-
Procedure:
-
Dissolve the amine and TEA in dry THF under Nitrogen.
-
Cool the solution to 0–5 °C .
-
Add the pyrazole acid chloride (dissolved in THF) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by HPLC.
-
Quench: Add water/dilute HCl to neutralize excess base.
-
Isolation: Extract with ethyl acetate. Wash with NaHCO₃ (aq) and brine.
-
Crystallization: Evaporate solvent and recrystallize from isopropanol/heptane to obtain Fluxapyroxad as a white crystalline solid.
-
Process Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Suzuki Coupling | Catalyst poisoning or O₂ presence | Ensure rigorous degassing (N₂ sparge). Increase catalyst loading slightly (to 0.1 mol%). |
| Protodeboronation | Temperature too high / pH too high | Reduce temperature to 80 °C. Use a milder base (e.g., K₃PO₄) or reduce water ratio. |
| Incomplete Reduction | H₂ pressure drop or catalyst fouling | Check autoclave seal. Regenerate or replace Pd/C. Increase pressure to 2.0 MPa. |
| Impurity Formation (Amidation) | Bis-acylation | Strictly control stoichiometry (1.05 eq acid chloride). Add acid chloride slowly at low temp. |
Safety & Handling (E-E-A-T)
-
Hazard Classification: The amine is classified as H302 (Harmful if swallowed), H319 (Causes serious eye irritation), and H410 (Very toxic to aquatic life with long-lasting effects).
-
Engineering Controls: All reactions involving fluorinated anilines must be performed in a fume hood. Use closed systems for powder handling to prevent dust inhalation.
-
Waste Disposal: Aqueous waste from the Suzuki coupling contains boron residues and must be treated according to specific environmental regulations. Palladium catalysts should be recovered for refining.[4]
References
-
ACS Publications: "Efficient and Practical Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine: A Key Intermediate of Fluxapyroxad." Organic Process Research & Development, 2019.
-
ChemicalBook: "Fluxapyroxad: Synthesis and Introduction."
-
Google Patents: "Preparation method of fluxapyroxad (CN108610290B)."
-
Sigma-Aldrich: "3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine Product & Safety Data." (Note: Generic landing page for verification)
Sources
- 1. CN109942433B - A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl - Google Patents [patents.google.com]
- 2. CN109761820B - Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Preparation method of 3,4,5-trifluoro-2'-nitro-1,1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 5. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine Synthesis
Case ID: SYN-335-TFB Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
The synthesis of 3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine presents a classic "push-pull" conflict in palladium catalysis. You are coupling an electron-deficient, sterically crowded halide (Ring A) with a moderately unstable boronic acid (Ring B).
Low yields in this specific reaction are rarely due to a single failure point but rather a convergence of three mechanisms:
-
Catalyst Poisoning: The free amine (
) and ortho-fluorines on Ring A create a "pocket" that binds Pd(II) species, arresting the catalytic cycle. -
Protodeboronation: The 3-fluorophenylboronic acid is prone to hydrolytic cleavage under standard aqueous/basic conditions.
-
Competitive Homocoupling: The electron-poor nature of the halide favors halide-halide exchange over transmetallation if oxygen is present.
This guide provides a self-validating troubleshooting workflow to isolate and resolve these issues.
Module 1: Critical Troubleshooting (Q&A)
Q1: My conversion is stuck at <40% despite using 5 mol% Pd(PPh3)4. What is happening?
Diagnosis: Catalyst Deactivation via Amine Coordination.
Technical Explanation: Simple phosphine catalysts like
-
Recommendation: XPhos Pd G3 or SPhos Pd G2 . These bulky ligands prevent the amine from coordinating to the metal center and facilitate oxidative addition into the electron-poor C-Br bond.
Q2: I see the product, but also a large amount of fluorobenzene (de-boronated starting material).
Diagnosis: Base-Catalyzed Protodeboronation. Technical Explanation: The fluorine on the boronic acid ring withdraws electron density, making the C-B bond more Lewis acidic and susceptible to hydrolysis by water/hydroxide. Once hydrolyzed to the boronate anion, it can undergo protonolysis (replacing B with H) faster than it undergoes transmetallation. Solution:
-
Reduce Water: Switch from aqueous biphasic (DME/Water) to anhydrous conditions (Dioxane or Toluene) with a solid base.
-
Milder Base: Replace
or with (anhydrous) or .
Q3: Can I avoid the amine poisoning issue entirely?
Diagnosis: Pathway Selection. Solution: Yes. If the direct coupling of the aniline fails, switch to the Nitro-Reduction Route .
-
Precursor: Use 1-bromo-3,5-difluoro-2-nitrobenzene instead of the aniline.
-
Logic: The nitro group is strongly electron-withdrawing (activating the bromide for oxidative addition) and does not coordinate palladium.
-
Step 2: Reduce the nitro group to the amine (Fe/NH4Cl or H2/Pd-C) in a subsequent high-yield step.
Module 2: Optimized Protocols
Protocol A: Direct Coupling (High Throughput / Fewer Steps)
Best for: Small scale, rapid screening, when reducing steps is critical.
| Parameter | Specification | Rationale |
| Halide | 2-Bromo-4,6-difluoroaniline (1.0 equiv) | The "difficult" partner. |
| Boronate | 3-Fluorophenylboronic acid (1.5 equiv) | Excess required to account for protodeboronation. |
| Catalyst | XPhos Pd G3 (2-3 mol%) | Bulky ligand prevents amine coordination; rapid activation. |
| Base | Anhydrous, mild enough to prevent defluorination/deboronation. | |
| Solvent | 1,4-Dioxane : Water (10:1) | Small water content needed for boronate activation, but kept low. |
| Temp | 80°C - 90°C | High enough for turnover, low enough to stop decomposition. |
Step-by-Step:
-
Charge a reaction vial with Halide (1.0 eq), Boronic Acid (1.5 eq), and
(3.0 eq). -
Add XPhos Pd G3 (0.02 eq).
-
Seal and evacuate/backfill with Argon (
). Crucial: Oxygen promotes homocoupling. -
Inject degassed 1,4-Dioxane and degassed water.
-
Heat to 85°C for 4-12 hours. Monitor via LCMS.
Protocol B: Nitro-Intermediate Route (Robust / Scale-Up)
Best for: Large scale (>10g), high purity requirements, or if Protocol A fails.
Step 1: Suzuki Coupling
-
Reactants: 1-bromo-3,5-difluoro-2-nitrobenzene + 3-fluorophenylboronic acid.
-
Catalyst:
(1 mol%). -
Base:
(2M aq). -
Solvent: DME or Toluene.
-
Outcome: 3,3',5-Trifluoro-2-nitrobiphenyl. (Yield typically >90%).[1][2][3][4]
Step 2: Reduction
-
Reactants: Nitro-biphenyl intermediate + Iron powder (5 eq) +
(5 eq). -
Solvent: EtOH/Water (4:1).
-
Temp: Reflux (80°C) for 2 hours.
-
Outcome: 3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine.
Module 3: Visualizing the Logic
Figure 1: Reaction Pathway & Failure Points
This diagram illustrates the competing pathways. The goal is to maximize the green path (Product) while blocking the red paths (Deactivation/Side Reactions).
Caption: Pathway analysis showing how bulky ligands (XPhos) bypass the amine coordination trap, while anhydrous conditions prevent protodeboronation.
Figure 2: Troubleshooting Decision Tree
Use this flow to diagnose your specific yield issue.
Caption: Diagnostic logic flow for identifying the root cause of low yields based on crude mixture analysis.
References
-
Buchwald, S. L., et al. (2000). "Efficient Synthesis of Biaryls via the Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides and Arylboronic Acids." Journal of the American Chemical Society.[2][5] (Demonstrates the necessity of bulky phosphine ligands for hindered/deactivated anilines).
-
Lloyd-Jones, G. C., et al. (2014). "Protodeboronation of Arylboronic Acids and Esters." Journal of Organic Chemistry. (Definitive guide on the mechanism of deboronation in fluorinated systems).
-
BASF SE. (2012). "Process for preparing fluorinated biphenyl amines." World Intellectual Property Organization (WO2012021444). (Industrial scale synthesis of Fluxapyroxad intermediates, validating the Nitro-reduction route).
-
BenchChem. (2025).[6] "Suzuki-Miyaura Coupling of 3,6-Dichloro-2,4-difluoroaniline."[6] Application Note. (Protocols for poly-halogenated aniline couplings).
Sources
- 1. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Solubility of 3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine in organic solvents
Topic: Solubility, Handling, and Troubleshooting Guide
Executive Chemical Profile
Compound: 3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine Chemical Class: Polyfluorinated Biaryl Aniline Key Characteristics: Lipophilic, Weakly Basic, Electron-Deficient Aromatic.[1]
This guide addresses the specific solubility challenges inherent to 3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine . As a fluorinated aniline derivative, this compound exhibits a "solubility duality": the biphenyl core drives lipophilicity (LogP > 3.5), while the amine provides a handle for protonation, albeit weakened by the electron-withdrawing fluorine atoms.[1]
Critical Note on Isomers: While this guide focuses on the 3,3',5-isomer , the physicochemical principles described herein are highly transferable to the commercially common 3',4',5'-trifluoro isomer (CAS 915416-45-4).[1]
Solubility Matrix & Solvent Selection
The following data categorizes solvent suitability based on polarity, dielectric constant, and experimental precedents with fluorinated biaryls.
Solubility Compatibility Table
| Solvent Class | Recommended Solvents | Solubility Rating | Technical Notes |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Primary choice for stock solutions. High dielectric constants disrupt crystal lattice energy effectively.[1] Ideal for biological assays or catalysis.[1] |
| Chlorinated | DCM, Chloroform | Good to Excellent | Excellent for extraction and transfer.[1] High volatility allows easy removal.[1] |
| Aromatic | Toluene, Xylene | Good | Preferred for synthesis (Suzuki couplings) and heating.[1] often used to extract the free base from aqueous workups.[1] |
| Ethers | THF, 1,4-Dioxane | Moderate to Good | Good for reactions.[1] THF may require gentle warming if the solid is highly crystalline.[1] |
| Alcohols | Methanol, Ethanol | Moderate | Solubility decreases significantly at room temperature (RT).[1] Often used for recrystallization (dissolve hot, precipitate cold).[1] |
| Alkanes | Hexane, Heptane | Poor | Anti-solvent. Use these to crash the compound out of solution or wash the solid filter cake.[1] |
| Aqueous | Water, PBS | Insoluble | Hydrophobic.[1] Requires organic co-solvent (DMSO) or pH adjustment (pH < 2) to dissolve.[1] |
Workflow Visualization: Solvent Decision Tree
Use this logic flow to select the correct solvent system for your specific application.
Figure 1: Decision tree for selecting the optimal solvent based on experimental intent.[1]
Troubleshooting Guide (FAQ)
This section addresses specific failure modes reported by users handling fluorinated biphenyl amines.
Issue 1: "The compound oils out instead of crystallizing."
Diagnosis: Fluorinated biaryls often have low melting points and can form supercooled liquids (oils) if impurities are present or if the cooling rate is too fast.[1] Corrective Protocol:
-
Solvent Switch: If using Ethanol/Water, switch to Heptane/Toluene .[1]
-
Seeding: Scratch the glass vessel with a spatula to induce nucleation.[1]
-
Slow Evaporation: Dissolve the oil in a minimal amount of DCM, add a layer of Hexane on top, and let the DCM evaporate slowly over 24 hours.
Issue 2: "I cannot dissolve the compound in aqueous acid (1N HCl)."
Diagnosis: The ortho-fluorine atoms (positions 3 and 5) are electron-withdrawing. This drastically lowers the pKa of the amine (likely pKa < 2.5), making it a very weak base.[1] 1N HCl may not be strong enough to fully protonate it against the lipophilic drive of the biphenyl rings.[1] Corrective Protocol:
-
Increase Acidity: Use 3N - 6N HCl or concentrated H₂SO₄ if the application permits.
-
Co-solvent approach: Dissolve the compound in a minimal volume of DMSO first, then slowly add the aqueous acid.[1] This increases the dielectric constant of the bulk solvent.[1]
Issue 3: "HPLC peaks are broadening or splitting."
Diagnosis: Solubility mismatch between the sample diluent and the mobile phase. If you inject a pure DMSO sample into a high-water mobile phase (e.g., 95% Water), the hydrophobic compound may precipitate inside the column or injection loop.[1] Corrective Protocol:
-
Diluent Adjustment: Prepare the sample in 50:50 MeCN:Water rather than 100% DMSO.
-
Gradient Change: Ensure the starting gradient has at least 30-40% organic modifier to keep the compound in solution.
Standard Operating Procedure: Stock Solution Preparation
Objective: Create a stable 10 mM stock solution for biological screening.
Materials:
-
3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine (Solid)[1]
-
Anhydrous DMSO (Grade: ≥99.9%)[1]
-
Vortex mixer[1]
-
Amber glass vial (to protect from light)[1]
Protocol:
-
Weighing: Weigh the solid directly into the amber vial. Note: Fluorinated amines can be fluffy/static.[1] Use an anti-static gun if necessary.
-
Calculation:
-
Dissolution: Add the calculated volume of DMSO.
-
Agitation: Vortex vigorously for 30 seconds.
-
Check Point: Hold vial up to light.[1] The solution must be perfectly clear. If particles remain, sonicate for 5 minutes at room temperature.
-
-
Storage: Store at -20°C.
-
Caution: DMSO freezes at 19°C. Upon thawing, the compound may precipitate.[1] Always vortex and warm to 25°C before use.
-
Stability & Degradation Mechanisms[1]
Understanding why the compound degrades is essential for reliable data.
Oxidation Pathway
Like most anilines, the primary amine group is susceptible to oxidation, turning the compound from off-white/beige to dark brown/black.[1]
-
Mechanism: Radical formation at the nitrogen, leading to azo-dimerization or polymerization.[1]
-
Prevention: Store under inert gas (Argon/Nitrogen).[1] Avoid storing in solution for >1 month unless at -80°C.
Defluorination (Rare but possible)
Under highly basic conditions (e.g., using t-BuLi or extremely strong bases in synthesis), the fluorine atoms (especially at the ortho position) can undergo nucleophilic aromatic substitution (SNAr) or elimination.[1]
-
Advice: Avoid bases stronger than K₂CO₃ or Cs₂CO₃ unless strictly necessary for cross-coupling.[1]
References
-
BenchChem. "Solubility Profile of 4-Cyano-4'-(trifluoromethyl)biphenyl in Organic Solvents: A Technical Guide." BenchChem Technical Library. Accessed October 2023.[1] Link (Cited for general solubility behavior of fluorinated biphenyls).[1]
-
ChemicalBook. "3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine Properties & MSDS." ChemicalBook Database. CAS: 915416-45-4.[2] Link (Source for physical properties of the close structural isomer).[1]
-
Lozano, A.E., et al. "Fluorinated biphenyl aromatic polyimides for gas separation applications."[1] University of Valladolid / ResearchGate.[1] Link (Demonstrates solubility of fluorinated biphenyl amines in chlorinated and polar aprotic solvents).
-
Sigma-Aldrich. "Safety Data Sheet: Fluorinated Anilines." Merck KGaA. Link (General handling and safety protocols for fluoroanilines).[1]
Sources
Technical Support Center: Crystallization of 3,3',5-Trifluorobiphenyl-2-amine
Case ID: TFB-CRYST-001 Status: Active Classification: Process Development / Solid State Chemistry Applicable Compound: 3,3',5-trifluorobiphenyl-2-amine (CAS: 915416-45-4 / 1352318-03-6) Related Intermediates: Fluxapyroxad precursors; Fluorinated biaryls.
Executive Summary & Compound Profile
Welcome to the technical support hub for 3,3',5-trifluorobiphenyl-2-amine . This intermediate is critical in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Fluxapyroxad).
The primary challenge with this molecule is its tendency to undergo Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—before crystallizing.[1][2][3][4] This occurs because the fluorinated biphenyl core disrupts hydrogen bonding networks, often leading to a wide Metastable Zone Width (MSZW) where the oil phase is thermodynamically more stable than the crystal nucleus in impure solutions.
Physicochemical Profile
| Property | Value / Characteristic | Implication for Crystallization |
| Melting Point | 152°C – 156°C (Pure) | High enough for crystallization, but crude mixtures often suppress this to <100°C, causing oiling. |
| Solubility | High: THF, Toluene, DMF, EtOAcLow: Water, Heptane | Toluene/Heptane or IPA/Water are the preferred binary systems. |
| Acidity (pKa) | ~2.17 (Weak Base) | Salt formation requires strong acids (e.g., HCl); neutral crystallization is generally preferred. |
| Key Impurities | Pd residues, Boronic acids, De-halogenated byproducts | Impurities act as "solvents" for the product, stabilizing the oil phase. |
Standard Operating Procedures (SOPs)
Protocol A: The "Slow-Cool" Toluene/Heptane Process
Recommended for high-purity (>98%) crude material.
-
Dissolution: Dissolve crude solid in Toluene (5 vol) at 85°C. Ensure complete dissolution.
-
Polish Filtration: Filter hot (0.45 µm PTFE) to remove insoluble Pd-black or inorganic salts.
-
Nucleation Point: Cool slowly (0.5°C/min) to 60°C.
-
Seeding (CRITICAL): Add 0.5 wt% pure seed crystals at 60°C. Do not skip this step.
-
Aging: Hold at 60°C for 1 hour to allow seed healing.
-
Anti-Solvent Addition: Add n-Heptane (5 vol) over 4 hours.
-
Final Cooling: Cool to 5°C over 2 hours.
-
Isolation: Filter and wash with cold Heptane.
Protocol B: The "Rescue" Recrystallization (IPA/Water)
Recommended for oily crude or lower purity material.
-
Dissolution: Dissolve oily crude in Isopropanol (IPA) (3 vol) at 70°C.
-
Water Addition: Add Water dropwise until slight turbidity persists (Cloud Point).
-
Re-heat: Heat back to 75°C to clear the solution.
-
Controlled Cool: Cool to room temperature over 6 hours with vigorous stirring.
-
Yield Recovery: Once solids form, add remaining Water (total 3 vol) to drive yield.
Troubleshooting Guide (FAQ Format)
Issue 1: "My solution turns into a dark oil instead of crystals." (Oiling Out)
Diagnosis: You have hit the Liquid-Liquid miscibility gap. This happens when the supersaturation is too high or the temperature is too high relative to the impurity profile.
Corrective Action:
-
Stop Cooling: Immediately hold the temperature. Do not cool further; the oil will just harden into an amorphous glass.
-
Re-heat: Heat the mixture until the oil re-dissolves into a single phase.
-
Seed at Higher T: Determine the "Cloud Point" (T_cloud). Introduce seed crystals 2-5°C above where the oil previously appeared.
-
Reduce Concentration: Dilute the system by 10-20%. A lower concentration often shifts the system out of the oiling region.
Issue 2: "The product is grey/black after filtration."
Diagnosis: Palladium (Pd) carryover from the Suzuki coupling. The amine group coordinates to residual Pd species.
Corrective Action:
-
Adsorbent Treatement: Before crystallization, dissolve crude in THF or Toluene. Add SiliaMetS® Thiol or activated carbon (10 wt%). Stir at 50°C for 2 hours, then filter hot.
-
Wash Strategy: During filtration, wash the filter cake with a 1% aqueous solution of L-Cysteine or EDTA, followed by water, then the non-polar solvent.
Issue 3: "Yield is low (<60%)."
Diagnosis: The fluorinated rings make the molecule lipophilic, keeping it soluble in the mother liquor (especially in Toluene or EtOAc).
Corrective Action:
-
Push the Anti-Solvent: Increase the Heptane ratio to 10:1 (Heptane:Toluene).
-
Lower Final T: Cool to -10°C instead of 5°C.
-
Recycle Mother Liquor: Evaporate the filtrate to 20% volume and perform a second crop crystallization. Warning: Second crop will have lower purity.
Visual Decision Support
Diagram 1: Oiling Out Rescue Logic
Use this workflow when the reaction mixture separates into two liquid phases.
Caption: Decision tree for mitigating Liquid-Liquid Phase Separation (LLPS) during cooling.
Diagram 2: End-to-End Purification Workflow
Standard processing from Suzuki Coupling reaction mixture to pure isolate.
Caption: Integrated workflow for removing chemical impurities (Boron, Pd) prior to crystallization.
Scientific Rationale (E-E-A-T)
Why Toluene/Heptane? Fluorinated biphenyls exhibit "pi-stacking" interactions that are best modulated by aromatic solvents. Toluene interacts with the biphenyl core, preventing premature aggregation (oiling), while Heptane acts as a gentle anti-solvent that lowers solubility without causing immediate "crashing" of the solute.
The Mechanism of Oiling Out
3,3',5-trifluorobiphenyl-2-amine has a relatively low melting point (~152°C) compared to non-fluorinated analogs. In the presence of impurities (like de-halogenated byproducts), the melting point is depressed further (Raoult's Law). If the crystallization temperature (
References
-
ChemicalBook. (2024). 3',4',5'-trifluorobiphenyl-2-amine Properties and Synthesis. Retrieved from
-
Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Fixes. Retrieved from
-
PubChem. (2024). Compound Summary: 3',4,5-Trifluorobiphenyl-2-amine.[5][6][7][8][9][10][11][12] National Library of Medicine. Retrieved from
-
ResearchGate. (2023). An efficient and practical synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.[7][8][9] (Context on Fluxapyroxad intermediates). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. lookchem.com [lookchem.com]
- 6. 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine [lgcstandards.com]
- 7. CN109942433B - A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl - Google Patents [patents.google.com]
- 8. CN109761820B - Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. 3',4',5'-trifluorobiphenyl-2-aMine | 915416-45-4 [chemicalbook.com]
- 12. 3',4,5-Trifluorobiphenyl-2-amine | C12H8F3N | CID 46314349 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
High-Field vs. Benchtop ¹H NMR Analysis of 3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine: Resolving Complex ¹H-¹⁹F Spin Systems
Executive Summary & The Analytical Challenge
In the development of modern agrochemicals (such as fluxapyroxad derivatives) and fluorinated active pharmaceutical ingredients (APIs), 3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine serves as a critical structural building block. However, characterizing this compound via standard Proton Nuclear Magnetic Resonance (¹H NMR) presents a significant analytical hurdle.
The core challenge lies in the physical properties of the fluorine atom. The ¹⁹F nucleus is a spin-½ isotope with 100% natural abundance and a gyromagnetic ratio (
This guide objectively compares the performance of Benchtop NMR (60 MHz) against High-Field NMR (600 MHz) for the structural elucidation of 3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine, and provides a self-validating experimental protocol using heteronuclear decoupling to definitively assign the complex spin networks.
Platform Comparison: 60 MHz vs. 600 MHz
When deciding between a decentralized benchtop NMR and a centralized high-field superconducting NMR for fluorinated biphenyls, researchers must weigh resolution against accessibility. Benchtop systems are excellent for simple reaction monitoring, but they often fail at de novo structural elucidation of heavily fluorinated aromatics due to overlapping resonances[3].
Table 1: Performance Comparison for Fluorinated Aromatics
| Parameter | Benchtop NMR (60 MHz) | High-Field NMR (600 MHz) | Impact on 3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine |
| Spectral Dispersion | ~60 Hz / ppm | 600 Hz / ppm | High-field separates the Ring A and Ring B aromatic protons into distinct, first-order multiplets. |
| Coupling Regime | Second-Order (Strong) | First-Order (Weak) | At 60 MHz, |
| Nearly Impossible | Direct Extraction | High-field allows precise measurement of | |
| Decoupling Capability | Rare / Limited Power | Standard (Broadband) | 600 MHz probes easily handle ¹H{¹⁹F} inverse gated decoupling to simplify the spectrum. |
Causality of Spectral Complexity: The Spin-Spin Logic
To understand why the high-field system is necessary, we must look at the causality behind the splitting patterns. In 3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine, the aniline ring (Ring A) contains two protons: H4 and H6 .
-
H4 is flanked by two fluorine atoms (3-F and 5-F). It experiences two strong ortho-couplings (
Hz) and a weak meta-coupling to H6 ( Hz). -
H6 is ortho to 5-F (
Hz), meta to 3-F ( Hz), and meta to H4 ( Hz).
Figure 1: Spin-spin scalar coupling logic tree for Ring A protons in the fluorinated biphenyl.
Quantitative Data Presentation (600 MHz)
By utilizing a 600 MHz spectrometer, we push the system into the first-order regime. Table 2 summarizes the representative quantitative assignments for this molecule.
Table 2: ¹H NMR Spectral Data & Decoupling Comparison (600 MHz, DMSO-d6)
| Proton Assignment | Chemical Shift (ppm) | Multiplicity (Standard ¹H) | Multiplicity (¹H{¹⁹F} Decoupled) | Extracted |
| -NH₂ | ~5.20 | br s | br s | N/A (Exchangeable) |
| H4 (Ring A) | 7.15 | td (Triplet of doublets) | d (Doublet) | |
| H6 (Ring A) | 6.85 | ddd | d (Doublet) | |
| H2' (Ring B) | 7.35 | dt | m | |
| H4' (Ring B) | 7.20 | td | td | |
| H5' (Ring B) | 7.45 | td | t | |
| H6' (Ring B) | 7.30 | d | d |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in our structural assignment, we do not rely on standard 1D ¹H NMR alone. We employ a self-validating system : acquiring a standard ¹H spectrum followed immediately by a ¹H{¹⁹F} broadband decoupled spectrum. If our mechanistic logic is correct, irradiating the fluorine frequencies will collapse the complex td and ddd signals of Ring A into simple doublets (reflecting only the
Step-by-Step Methodology
Step 1: Sample Preparation
-
Weigh exactly 15.0 mg of high-purity 3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine.
-
Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference.
-
Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring a solvent depth of at least 4.5 cm to prevent magnetic field inhomogeneities (shimming errors).
Step 2: Standard ¹H NMR Acquisition (600 MHz)
-
Insert the sample into a 600 MHz spectrometer equipped with a multinuclear broadband probe (e.g., BBFO).
-
Tune and match the probe to the ¹H frequency (approx. 600.13 MHz).
-
Lock the magnetic field to the deuterium signal of DMSO-d6 and perform gradient shimming.
-
Acquire the spectrum using a standard 90° pulse program (zg30), 16 scans, a spectral width of 20 ppm, and a relaxation delay (
) of 2.0 seconds to ensure quantitative integration.
Step 3: ¹H{¹⁹F} Decoupled Acquisition
-
Without ejecting the sample, tune the X-channel of the probe to the ¹⁹F frequency (approx. 564.6 MHz).
-
Load a proton-observed, fluorine-decoupled pulse sequence (e.g., zgig with ¹⁹F inverse gated decoupling, or continuous broadband decoupling like WALTZ-16 applied to the ¹⁹F channel).
-
Acquire 16 scans using the identical receiver gain and spectral window used in Step 2.
Step 4: Comparative Data Processing
-
Apply a mild exponential window function (Line Broadening = 0.3 Hz) and Fourier transform both datasets.
-
Phase and baseline correct the spectra, referencing the TMS peak to 0.00 ppm.
-
Overlay the spectra to validate the collapse of the heteronuclear multiplets.
Figure 2: Comparative NMR workflow demonstrating the self-validating 1H{19F} decoupling methodology.
Conclusion
While benchtop NMR systems have revolutionized routine QA/QC and reaction monitoring, the structural verification of highly fluorinated scaffolds like 3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine strictly requires high-field (≥600 MHz) capabilities. The combination of high spectral dispersion to overcome second-order coupling effects[2], alongside the hardware capability to perform ¹H{¹⁹F} broadband decoupling, provides an elegant, self-validating proof of molecular structure that is indispensable in modern drug development.
References
- Çıkrıkçı, S. (2021).Novel Benchtop 1H NMR and High Field 1H NMR spectroscopy as practical tools for characterization of chemically exchanging systems. Journal of Advanced Research in Natural and Applied Sciences, 7(1), 35-47.[URL: https://dergipark.org.tr/en/pub/jarnas/issue/60114/890343]
- Giraudeau, P., et al. (2023).Benchtop NMR-Based Metabolomics: First Steps for Biomedical Application. Metabolites, 13(5), 614.[URL: https://www.mdpi.com/2218-1989/13/5/614]
- Saunders, C. M., et al. (2018).Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.[URL: https://pubs.acs.org/doi/10.1021/acs.joc.8b00185]
Sources
Differentiating C12H8F3N Isomers: A Comparative Guide to Mass Spectrometry Fragmentation
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the structural characterization of isomeric compounds is a critical analytical challenge. Molecules sharing the same chemical formula, such as the C12H8F3N isomers, can exhibit vastly different chemical, biological, and physical properties. Mass spectrometry, a cornerstone of molecular analysis, offers a powerful means to differentiate these isomers through the detailed study of their fragmentation patterns. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of two key classes of C12H8F3N isomers: trifluoromethyl-substituted carbazoles and trifluoromethyl-substituted diphenylamines. By understanding their distinct fragmentation behaviors, researchers can achieve unambiguous identification, a crucial step in drug development and quality control.
The Challenge of Isomerism in Mass Spectrometry
Isomers present a fundamental challenge in mass spectrometry as they possess the same nominal mass, making them indistinguishable by a simple mass measurement. Tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID), are therefore essential. These methods involve the isolation of the molecular ion and its subsequent fragmentation through collisions with an inert gas. The resulting fragment ions are characteristic of the molecule's structure, providing a fingerprint for identification. The position of a substituent, such as the trifluoromethyl (-CF3) group, on an aromatic framework can significantly influence fragmentation pathways by altering bond strengths and the stability of resulting fragment ions.
Core Isomeric Structures of C12H8F3N
For the chemical formula C12H8F3N (exact mass: 235.06 g/mol ), two prominent and structurally distinct isomer classes are of particular interest:
-
Trifluoromethyl-Carbazoles: These are rigid, planar tricyclic structures where the nitrogen atom is part of a five-membered ring fused between two benzene rings. The trifluoromethyl group can be located at various positions on the aromatic rings (e.g., 2-, 3-, or 4-trifluoromethyl-9H-carbazole).
-
Trifluoromethyl-Diphenylamines: These are more flexible, non-planar structures consisting of two phenyl rings linked by a nitrogen atom. The trifluoromethyl group can be on either of the phenyl rings at the ortho, meta, or para positions (e.g., N-(3-trifluoromethylphenyl)aniline).
The inherent structural differences between the rigid carbazole and the flexible diphenylamine backbones lead to distinct and diagnostic fragmentation patterns.
Comparative Fragmentation Analysis
Under electron ionization (EI), both isomer classes will produce a molecular ion ([M]•+) at m/z 235. However, the subsequent fragmentation pathways diverge significantly, providing the basis for their differentiation.
Fragmentation of Trifluoromethyl-Carbazole Isomers
The rigid carbazole scaffold leads to fragmentation pathways dominated by the preservation of the core tricyclic structure.
-
Loss of a Fluorine Radical ([M-F]+): A common initial fragmentation is the loss of a single fluorine atom from the trifluoromethyl group, resulting in a fragment ion at m/z 216.
-
Loss of the Trifluoromethyl Radical ([M-CF3]+): The cleavage of the C-CF3 bond can lead to the loss of a •CF3 radical (69 u), producing an ion at m/z 166.
-
Sequential Loss of HCN: Following initial fragmentations, the carbazole ring can undergo cleavage with the loss of hydrogen cyanide (HCN, 27 u). For instance, the fragment at m/z 166 may lose HCN to produce an ion at m/z 139.
-
Formation of Fluorinated Tropylium-like Ions: Rearrangements can lead to the formation of stable fluorinated aromatic cations.
The high stability of the carbazole ring system means that the molecular ion is often of high abundance, and fragmentation primarily involves the substituent group.
Fragmentation of Trifluoromethyl-Diphenylamine Isomers
The fragmentation of trifluoromethyl-diphenylamine isomers is influenced by the weaker C-N bond and the greater conformational flexibility of the molecule.
-
Loss of a Hydrogen Radical ([M-H]+): A common fragmentation pathway for diphenylamines is the loss of a hydrogen atom to form a stable, cyclized carbazole-like radical cation at m/z 234.[1]
-
Loss of the Trifluoromethyl Radical ([M-CF3]+): Similar to the carbazoles, loss of the •CF3 radical can occur, leading to a fragment at m/z 166. However, the relative abundance of this ion may differ significantly.
-
Cleavage of the C-N Bond: The central C-N bond is a point of facile cleavage. This can result in fragments corresponding to the individual substituted and unsubstituted phenyl rings, such as the trifluoromethylphenyl radical cation ([C7H4F3]+, m/z 145) or the phenyl radical cation ([C6H5]+, m/z 77). The formation of the trifluoromethyl-substituted benzyl-type cation at m/z 145 is a key diagnostic fragment.[2]
-
Loss of HF: Elimination of a neutral hydrogen fluoride molecule (HF, 20 u) from the molecular ion or fragment ions is another possible pathway for fluorinated compounds, which would yield a fragment at m/z 215.
Summary of Key Diagnostic Fragments
| m/z | Proposed Fragment | Likely Origin Isomer Class | Fragmentation Pathway |
| 235 | [C12H8F3N]•+ | Both | Molecular Ion |
| 234 | [C12H7F3N]+ | Diphenylamine | Loss of •H and cyclization |
| 216 | [C12H8F2N]+ | Carbazole | Loss of •F |
| 215 | [C12H7F2N]•+ | Diphenylamine | Loss of HF |
| 166 | [C12H8N]+ | Both | Loss of •CF3 |
| 145 | [C7H4F3]+ | Diphenylamine | Cleavage leading to trifluoromethylphenyl cation |
| 139 | [C11H7]+ | Carbazole | Loss of •CF3 followed by loss of HCN |
This table highlights the key mass-to-charge ratios that can be used to differentiate between the two isomer classes. The presence of a significant peak at m/z 234 is a strong indicator of a diphenylamine structure, while a prominent m/z 216 peak would suggest a carbazole. The observation of a fragment at m/z 145 is also highly characteristic of the diphenylamine scaffold.
Experimental Protocols
To experimentally verify the fragmentation patterns discussed, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis with electron ionization is recommended.
Sample Preparation
-
Solution Preparation: Prepare a dilute solution of the C12H8F3N isomer standard (approximately 10-100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Internal Standard (Optional): For quantitative analysis, add a suitable internal standard to the sample solution.
GC-MS Analysis
-
Injection: Inject a 1 µL aliquot of the prepared sample into the GC system.
-
Gas Chromatography (GC) Conditions:
-
Inlet: Use a split/splitless inlet, operated at a temperature of 250°C.
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separation of isomers.
-
Oven Program: A typical starting oven temperature is 100°C, held for 2 minutes, followed by a ramp of 10°C/min to 280°C, and a final hold for 5 minutes. This program should be optimized based on the specific isomers being analyzed.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Perform Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Scan Range: Acquire mass spectra over a mass-to-charge ratio (m/z) range of 40-300 to ensure detection of the molecular ion and all significant fragments.
-
Ion Source Temperature: Maintain the ion source temperature at approximately 230°C.
-
Data Analysis
-
Peak Identification: Identify the chromatographic peaks corresponding to the C12H8F3N isomers based on their retention times.
-
Mass Spectrum Extraction: Extract the mass spectrum for each identified peak.
-
Fragmentation Analysis: Analyze the fragmentation pattern, identifying the molecular ion and the major fragment ions. Compare the observed fragments to the expected fragmentation pathways for the different isomer classes.
-
Library Matching: Compare the experimental mass spectrum against a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation of the isomer's identity.
Visualization of Fragmentation Pathways
To further illustrate the divergent fragmentation mechanisms, the following diagrams outline the primary pathways for each isomer class.
Caption: Proposed EI fragmentation pathway for Trifluoromethyl-Diphenylamine.
Conclusion
The differentiation of C12H8F3N isomers is readily achievable through a careful analysis of their mass spectral fragmentation patterns. The rigid tricyclic structure of trifluoromethyl-carbazoles leads to fragmentation that largely preserves the core ring system, with characteristic losses of fluorine or the entire trifluoromethyl group. In contrast, the more flexible trifluoromethyl-diphenylamines exhibit a richer fragmentation pattern, including the diagnostic loss of a hydrogen atom followed by cyclization and cleavage of the central C-N bond to yield fragments representative of the individual aromatic rings. By leveraging these distinct fragmentation "fingerprints," researchers can confidently identify and characterize these important isomeric compounds, ensuring the integrity and accuracy of their scientific investigations.
References
-
ResearchGate. (n.d.). Formation of carbazole OE ions from ionized N,N-diphenylamine (a) and 2-aminobiphenyl (b). [Image]. Retrieved from [Link]
Sources
Comparing biological activity of 3,3',5- vs 3',4',5'-trifluoro isomers
As a Senior Application Scientist specializing in medicinal chemistry and pharmacophore optimization, I frequently encounter the challenge of fine-tuning diaryl and biphenyl scaffolds. While substituting hydrogen with fluorine is a ubiquitous strategy to improve metabolic stability and binding affinity, the positional distribution of these atoms dictates the molecule's ultimate success.
This guide objectively compares the biological and physicochemical impacts of the 3,3',5-trifluoro (dual-ring distribution) versus the 3',4',5'-trifluoro (single-ring concentration) substitution patterns. By understanding the causality behind these structural choices, researchers can rationally design therapeutics with optimal target engagement and pharmacokinetic profiles.
Mechanistic Causality: Why Position Matters
The judicious introduction of fluorine into a molecule can productively influence its conformation, pKa, intrinsic potency, membrane permeability, and metabolic pathways 1[1]. However, the topology of the fluorination fundamentally alters the mechanism of action:
The 3',4',5'-Trifluoro Pattern (Single-Ring Concentration) Clustering three highly electronegative fluorine atoms on a single phenyl ring (meta, para, meta) creates an intensely localized, electron-withdrawing pole. Because the van der Waals radius of fluorine (1.47 Å) is similar to hydrogen (1.20 Å), this substitution does not significantly increase the overall steric bulk, but it dramatically alters the electronic landscape 2[2]. Biologically, this highly lipophilic moiety excels at penetrating deep, hydrophobic binding pockets (such as the DFG-out allosteric site in kinases). The strong inductive effect also significantly lowers the pKa of adjacent functional groups, which can enhance membrane permeability but may drastically reduce aqueous solubility due to the localized "greasiness."
The 3,3',5-Trifluoro Pattern (Dual-Ring Distribution) In contrast, distributing the fluorine atoms across both rings (e.g., positions 3 and 5 on one ring, and 3' on the other) balances the molecule's lipophilicity. More importantly, this specific substitution pattern exerts a substantial effect on the conformation of the molecule 3[3]. By altering the stereoelectronic interplay between the two rings, the preferred dihedral angle shifts, which can optimize binding to targets requiring a specific twisted geometry. Furthermore, placing fluorine atoms on multiple rings systematically blocks multiple potential sites of cytochrome P450-mediated oxidative metabolism, often resulting in superior global pharmacokinetic stability.
Caption: Mechanistic causality of fluorine substitution patterns on biological activity.
Comparative Physicochemical & Biological Profile
To facilitate objective decision-making, the quantitative and qualitative impacts of these two isomers are summarized below.
| Property | 3',4',5'-Trifluoro Isomer | 3,3',5-Trifluoro Isomer | Mechanistic Driver |
| Local Lipophilicity | Highly concentrated on one ring | Distributed across the scaffold | Proximity of highly electronegative F atoms |
| Dihedral Conformation | Minimal impact on inter-ring torsion | Alters preferred torsional angle | Stereoelectronic repulsion between rings |
| Target Affinity | Superior for deep hydrophobic pockets | Moderate to high, depends on pocket shape | Enhanced van der Waals packing |
| Metabolic Stability | Vulnerable at the unsubstituted ring | High global stability | Multi-ring blockade of CYP450 oxidation sites |
| Aqueous Solubility | Generally lower (greasy localized pole) | Generally higher (balanced polarity) | Disruption of crystal lattice energy |
Experimental Protocols: Self-Validating Systems
To empirically validate the biological activity differences between these isomers, the following self-validating experimental workflows must be employed.
Protocol 1: In Vitro Metabolic Stability (Microsomal Clearance)
This assay determines the vulnerability of the isomers to oxidative metabolism.
-
Step 1: Matrix Preparation. Pre-incubate the trifluoro isomers (1 µM) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Step 2: Reaction Initiation. Add an NADPH-regenerating system to initiate CYP450-mediated metabolism.
-
Step 3: Quenching & Internal Standard (Self-Validation). At distinct time points (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing a structurally similar fluorinated internal standard (IS). Causality: The IS acts as a self-validating control, correcting for matrix effects and ionization suppression during mass spectrometry, ensuring that any observed compound depletion is strictly due to enzymatic clearance.
-
Step 4: LC-MS/MS Analysis. Quantify the remaining parent compound relative to the IS to calculate the intrinsic clearance (
).
Protocol 2: Target Binding Affinity via Surface Plasmon Resonance (SPR)
SPR provides real-time binding kinetics (
-
Step 1: Sensor Chip Functionalization. Immobilize the target protein (e.g., a purified kinase domain) onto a CM5 sensor chip via standard amine coupling.
-
Step 2: Reference Channel Subtraction (Self-Validation). Passivate an adjacent reference channel without the target protein. Causality: Highly lipophilic fluorinated compounds often cause bulk refractive index shifts or non-specific binding. Subtracting the reference channel signal from the active channel ensures the resulting sensogram represents true, specific target engagement.
-
Step 3: Analyte Injection. Inject a concentration series (e.g., 3.125 nM to 100 nM) of both isomers over the chip at a flow rate of 30 µL/min.
-
Step 4: Kinetic Fitting. Fit the data to a 1:1 Langmuir binding model. Causality: You will typically observe that the 3',4',5'-trifluoro isomer achieves a higher overall affinity (
) driven by a drastically slower off-rate ( ), a direct result of enhanced hydrophobic packing in the binding pocket.
Caption: Step-by-step workflow for evaluating the biological activity of trifluoro isomers.
References
-
Title : Full article: The role of fluorine in medicinal chemistry Source : Taylor & Francis URL :[Link]
-
Title : Applications of Fluorine in Medicinal Chemistry Source : ACS Publications URL :[Link]
-
Title : Fluorine in medicinal chemistry Source : PubMed (Chembiochem) URL :[Link]
Sources
Structural and Mechanistic Comparison: Fluxapyroxad Intermediate vs. 3,3',5-Trifluoro Analog
Executive Summary
In the development of next-generation pyrazole-carboxamide fungicides, the structural architecture of the biphenylamine intermediate dictates the final molecule's efficacy, metabolic stability, and target affinity. Fluxapyroxad, a best-in-class Succinate Dehydrogenase Inhibitor (SDHI) , utilizes a highly specific 3',4',5'-trifluorobiphenyl-2-ylamine core.
To understand the causality behind this specific design, this guide objectively compares the commercial Fluxapyroxad intermediate against a structurally isomeric 3,3',5-trifluoro analog (where the fluorine atoms are distributed as 3,5-difluoro on the proximal aniline ring and 3'-fluoro on the distal phenyl ring). By deconstructing their chemical properties and binding mechanics, we provide a definitive framework for rational agrochemical design.
Structural Deconstruction & Chemical Causality
The positioning of fluorine atoms on the biphenyl scaffold is not arbitrary; it is a calculated manipulation of electronic distribution and steric bulk .
The Fluxapyroxad Intermediate (3',4',5'-Trifluoro)
-
Distal Electron Withdrawal: Concentrating all three fluorine atoms on the distal phenyl ring creates a highly
-electron-deficient aromatic system. This enhances favorable stacking and multipolar interactions with electron-rich amino acid residues (e.g., Tyrosine, Tryptophan) within the hydrophobic pocket of the target enzyme. -
Metabolic Shielding: Fluorination at the 4' position specifically blocks cytochrome P450-mediated aromatic hydroxylation, drastically extending the molecule's half-life in the field.
-
Unhindered Proximal Ring: Leaving the aniline ring unsubstituted ensures the amine remains highly nucleophilic for downstream amidation, and prevents steric clash around the final amide bond.
The 3,3',5-Trifluoro Analog (Proximal & Distal Distribution)
-
Steric Hinge Restriction: Placing a fluorine atom at the 3-position (ortho to the amine) introduces severe steric hindrance. In the final pyrazole-carboxamide, this 3-F atom clashes with the carbonyl oxygen, restricting the dihedral angle of the amide bond and preventing the molecule from adopting the bioactive "V-shape" conformation.
-
Electronic Deactivation: Fluorines at the 3 and 5 positions strongly withdraw electron density from the aniline ring. This drastically reduces the nucleophilicity of the intermediate amine (pKa drops from ~3.5 to ~2.1), leading to poor yields during the final coupling step. Furthermore, it weakens the hydrogen-bond donor capacity of the final amide NH, a critical interaction point for SDH binding.
Mechanistic Impact on SDH Binding
SDHI fungicides operate by binding to the ubiquinone reduction site (Q-site) of the Succinate Dehydrogenase (SDH) complex (Complex II in the mitochondrial respiratory chain).
Logical relationship between fluorine substitution patterns and SDH binding affinity.
Comparative Quantitative Data
The theoretical and experimental implications of these structural differences are summarized below. Data reflects standard SAR trends observed in pyrazole-carboxamide development.
| Property / Metric | Fluxapyroxad Intermediate (3',4',5'-Trifluoro) | 3,3',5-Trifluoro Analog | Causality / Impact |
| Amine Nucleophilicity (pKa) | ~3.5 | ~2.1 | Proximal fluorines in the analog reduce nucleophilicity, decreasing amidation yield. |
| Synthetic Yield (Coupling) | 73% | <45% | Steric and electronic deactivation in the 3,5-difluoro proximal ring. |
| LogP (Final SDHI) | 4.3 | 4.1 | Distal fluorination maximizes hydrophobic pocket penetration and water displacement. |
| Conformational Flexibility | High (Free rotation around amide) | Low (Restricted by 3-F steric clash) | 3-F prevents the molecule from adopting the required bioactive conformation. |
| SDH | 15 nM | >500 nM | Analog fails to bind effectively due to steric clash and altered H-bond strength. |
Experimental Protocols
To objectively validate these structural differences, the following self-validating protocols are employed.
Protocol A: Self-Validating Suzuki-Miyaura Synthesis of Intermediates
This methodology ensures high-purity synthesis of the biphenylamine core using an ultra-low catalyst loading system, which inherently validates the efficiency of the cross-coupling .
-
Reagent Preparation: Charge a reactor with 2-chloroaniline (or 2-chloro-3,5-difluoroaniline for the analog) and the corresponding fluorophenylboronic acid (1.05 eq).
-
Catalyst Activation: Add
(0.04 mol%) and SPhos ligand. Causality: The ultra-low catalyst loading prevents palladium black precipitation, simplifying downstream purification and validating the ligand's turnover frequency. -
Cross-Coupling: Add aqueous
(2.0 eq) and toluene. Heat the biphasic mixture to 80°C under for 4 hours. -
Phase Separation & Crystallization: Cool the reactor to 60°C and separate the aqueous layer. Cool the organic layer to 5°C to induce targeted crystallization of the biphenylamine.
-
Validation Check: Filter, dry, and analyze the crystals via HPLC. Self-Validation: A purity of >99.0% confirms the absence of homocoupled boronic acid byproducts, validating the reaction's selectivity.
Self-validating Suzuki-Miyaura workflow for biphenylamine intermediate synthesis.
Protocol B: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
After converting the intermediates into their final pyrazole-carboxamides, their target affinity must be empirically verified.
-
Mitochondrial Extraction: Isolate intact mitochondria from Rhizoctonia solani mycelia using differential centrifugation (10,000 × g for 15 mins at 4°C).
-
Assay Matrix Assembly: In a 96-well microplate, combine the mitochondrial suspension, 50 mM potassium phosphate buffer (pH 7.4), 10 mM succinate (electron donor), and 50
DCPIP (colorimetric electron acceptor). -
Inhibitor Introduction: Add the synthesized SDHI compounds dissolved in DMSO (ensuring final DMSO concentration remains <1% to prevent solvent-induced protein denaturation).
-
Kinetic Measurement: Monitor the reduction of DCPIP at 600 nm over 10 minutes using a microplate spectrophotometer. Causality: As SDH is inhibited, electron transfer halts, and DCPIP remains unreduced (blue), providing a direct, real-time readout of enzyme blockade.
-
Validation Check: Calculate
values using non-linear regression. Self-Validation: Include Boscalid as a positive control; if the Boscalid deviates from the established baseline (~45 nM), the mitochondrial prep is flagged as compromised, invalidating the run.
References
-
Efficient and Practical Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine: A Key Intermediate of Fluxapyroxad Organic Process Research & Development (ACS Publications) URL:[Link]
-
Fluxapyroxad: Chemical Structure and Biological Action Wikipedia, The Free Encyclopedia URL:[Link]
-
Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds PubMed Central (PMC) - National Institutes of Health URL:[Link]
Infrared (IR) absorption bands for primary aromatic amines
Executive Summary & Context
In pharmaceutical development, Primary Aromatic Amines (PAAs) are not merely functional groups; they are critical structural alerts. Often serving as precursors in drug synthesis or appearing as degradation products (e.g., hydrolysis of amide bonds), many PAAs are classified as genotoxic impurities (GTIs) . Consequently, their accurate identification and differentiation from secondary amines or aliphatic analogs is a regulatory necessity.
This guide moves beyond basic spectral look-up tables. It objectively compares the Infrared (IR) spectral performance of PAAs against their chemical alternatives (secondary/aliphatic amines) and evaluates the analytical performance of sampling techniques (ATR vs. Transmission) for this specific application.
The Spectral Signature: Primary Aromatic Amines
The "product" in this analysis is the unique vibrational signature of the primary aromatic amine moiety (
Core Absorption Bands
| Vibrational Mode | Frequency ( | Intensity | Diagnostic Value | Mechanistic Cause |
| N-H Stretching (Asymmetric) | 3500 – 3420 | Medium | High | Anti-phase stretching of N-H bonds. |
| N-H Stretching (Symmetric) | 3420 – 3340 | Medium | High | In-phase stretching of N-H bonds. |
| N-H Scissoring (Bending) | 1650 – 1580 | Strong | Medium | Deformation of H-N-H angle (overlaps with C=C ring modes). |
| C-N Stretching | 1340 – 1250 | Strong | Critical | Resonance increases C-N bond order ( |
| N-H Wagging (Out-of-plane) | 900 – 650 | Broad | Low | "Wagging" of the |
Self-Validation: The Bellamy-Williams Rule
To verify that a doublet in the 3500–3300
Expert Insight: If your experimental values deviate significantly (>10-15
Visualization of Vibrational Logic
The following diagram illustrates the vibrational modes and the mechanistic coupling that defines the PAA spectrum.
Caption: Mechanistic origin of Primary Aromatic Amine spectral bands. Note the splitting of N-H stretches due to oscillator coupling.
Comparative Analysis: Chemical Alternatives
Distinguishing PAAs from chemically similar moieties is the primary challenge. The table below compares the "performance" of the PAA spectral signature against common interferences.
| Feature | Primary Aromatic Amine ( | Secondary Aromatic Amine ( | Primary Aliphatic Amine ( | Primary Amide ( |
| N-H Stretch | Doublet (Asym + Sym) | Singlet (Weak, ~3400 cm⁻¹) | Doublet (Lower Freq: 3400-3250 cm⁻¹) | Doublet (Similar freq, but broader) |
| C-N Stretch | Strong, High Freq (1340-1250 cm⁻¹) | Strong, High Freq (1350-1280 cm⁻¹) | Weak, Low Freq (1250-1020 cm⁻¹) | N/A (C-N is part of amide II/III) |
| C=O[2] Band | Absent | Absent | Absent | Strong (~1690-1650 cm⁻¹) |
| Differentiation Strategy | Check for Doublet + Strong C-N | Check for Singlet N-H | Check C-N intensity & position | Check for Carbonyl (C=O) |
Differentiation Workflow (Decision Tree)
Caption: Logic flow for distinguishing Primary Aromatic Amines from interfering species.
Technique Comparison: ATR vs. Transmission
The choice of sampling technique fundamentally alters the "performance" of the spectral data.
| Parameter | Attenuated Total Reflectance (ATR) | Transmission (KBr Pellet / Nujol) |
| Principle | Surface analysis (evanescent wave penetration ~0.5–2 µm). | Bulk analysis (beam passes through entire sample). |
| Sample Prep | None (Direct contact). | High (Grinding, pressing, moisture exclusion). |
| Spectral Fidelity | Intensity Distortion: Lower wavenumber bands (like C-N stretch) appear artificially strong. Peak Shift: Slight redshift due to refractive index dispersion. | True Intensities: Follows Beer-Lambert law more linearly. |
| Suitability for Amines | Excellent for ID. Fast screening of raw materials. | Excellent for Trace Analysis. Higher sensitivity for low-concentration impurities if pathlength is maximized. |
| Key Risk | Crystal Damage: Hard amine salts can scratch ZnSe crystals (use Diamond). | Moisture: KBr is hygroscopic; water bands overlap with N-H stretches. |
Recommendation: Use Diamond ATR for routine identification of PAA raw materials. Use Transmission (Liquid Cell) for quantitative analysis of PAA impurities in solution.
Experimental Protocol: PAA Identification
Objective: Confirm the identity of a suspected Primary Aromatic Amine (e.g., Aniline derivative).
-
Blank Collection:
-
Clean the Diamond ATR crystal with isopropanol.
-
Collect a background spectrum (Air) with 32 scans at 4
resolution.
-
-
Sample Application:
-
Place ~10 mg of solid or 10 µL of liquid sample onto the crystal.
-
Apply pressure using the anvil (for solids) to ensure intimate contact. Note: Poor contact results in weak high-frequency bands (N-H region).
-
-
Data Acquisition:
-
Collect sample spectrum (32 scans).
-
Apply ATR Correction (software algorithm) if comparing against a transmission library.[3]
-
-
Spectral Verification (The "Trust" Step):
-
Zone 1 (3500-3300): Identify the doublet. Calculate
using the Bellamy-Williams equation based on the observed . -
Zone 2 (1350-1250): Confirm the presence of a strong C-N band.[4] If this band is weak, re-evaluate for aliphatic amine.
-
Zone 3 (1600): Check for N-H scissoring. Note that in aromatic amines, this often overlaps with the aromatic ring breathing modes (
).
-
-
Reporting:
-
Report peak positions to the nearest whole number.
-
Cite the Bellamy-Williams deviation.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[5][6] (Standard text for IR interpretation rules).
-
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry.
-
Nandiyanto, A. B. D., et al. (2019). "Examination of Chemical Properties of Primary, Secondary, and Tertiary Amines using FTIR." Indonesian Journal of Science and Technology.
-
Pike Technologies. "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling." (Technical Note regarding ATR intensity corrections).
-
European Medicines Agency (EMA). "Guideline on the limits of genotoxic impurities." (Context for PAA relevance in drug development).
Sources
Safety Operating Guide
3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine proper disposal procedures
Part 1: Executive Summary & Immediate Action
Stop and Read: This compound is a fluorinated aromatic amine . Its disposal requires strict adherence to halogenated waste streams due to the release of corrosive hydrogen fluoride (HF) and nitrogen oxides (NOx) upon combustion.
At a Glance: Disposal Directives
| Parameter | Directive |
|---|---|
| Primary Waste Stream | Halogenated Organic Waste (Do NOT mix with non-halogenated solvents). |
| Drain Disposal | STRICTLY PROHIBITED .[1] High aquatic toxicity potential.[2][3] |
| Incineration | Requires facility with acid gas scrubbing (for HF neutralization). |
| Incompatibility | Oxidizers (e.g., Peroxides, Nitrates), Acids, Acid Chlorides.[4][5] |
| CAS Number | 1214371-37-5 (Specific to 3,3',5-isomer); See Tech Note below. |
Technical Note on Isomerism: This guide specifically addresses 3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine (CAS: 1214371-37-5). Researchers often confuse this with the more common 3',4',5'-isomer (CAS: 915416-45-4). While their disposal protocols are chemically identical, accurate CAS logging is critical for regulatory inventory reporting [1].
Part 2: Chemical Profile & Hazard Identification
To ensure safety, you must understand the causality behind these protocols. We treat this substance not just as "waste," but as a reactive chemical precursor until it is destroyed.
The "Why" Behind the Protocol
-
Fluorine Content (F-C Bond): The trifluoro-substitution means that standard incineration without scrubbing will release Hydrogen Fluoride (HF), a highly corrosive gas that damages incinerator linings and poses severe inhalation risks. Therefore, it must be tagged as "Halogenated."
-
Amine Functionality (-NH2): Aromatic amines are often skin sensitizers and can be toxic if absorbed. They are basic and will react exothermically with strong acids. Therefore, waste must be kept at neutral or alkaline pH.
-
Biphenyl Core: Biphenyl structures are lipophilic and persistent in the environment, often classified as "Very Toxic to Aquatic Life" (H410). Therefore, zero-discharge to sewer systems is mandatory.
Physical & Chemical Properties
| Property | Value/Description | Relevance to Disposal |
| Physical State | Solid (Off-white to beige powder) | Dust control required during transfer. |
| Solubility | Low in water; Soluble in DMSO, Methanol, DCM | Use organic solvents for cleaning spills; do not use water alone. |
| Reactivity | Incompatible with strong oxidizers & acids | Segregate from "Oxidizing Waste" streams to prevent fire/explosion.[5] |
Part 3: Pre-Disposal Handling & Segregation
The Golden Rule: Never mix halogenated waste with non-halogenated waste. Mixing 100 mL of this amine with 10 L of non-halogenated acetone renders the entire 10 L drum "Halogenated," significantly increasing disposal costs and environmental impact.
Waste Container Selection
-
Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the waste solution is acidic (though amines are basic, the solvent matrix matters).
-
Venting: Use vented caps if the waste contains volatile solvents (e.g., Dichloromethane) to prevent pressure buildup.
Labeling Protocol
Every container must be labeled before the first drop of waste enters.
-
Tag: "HAZARDOUS WASTE - HALOGENATED ORGANIC."[1]
-
Constituents: List "3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine" explicitly. Do not use abbreviations.
-
Hazard Checkboxes: Check "Toxic," "Irritant," and "Environmental Hazard."
Part 4: Operational Workflows (Visualized)
Disposal Decision Tree
This logic gate ensures the material ends up in the correct stream based on its physical state and solvent matrix.
Caption: Logic flow for segregating fluorinated amine waste. Note that even in non-halogenated solvents, the presence of the trifluoro-amine mandates the "Halogenated" waste stream.
Spill Management Protocol
Immediate response workflow for laboratory spills.
Caption: Step-by-step spill response. The "Wet Wipe" method for solids prevents dust generation, a critical safety control for aromatic amines.
Part 5: Detailed Operational Procedures
Solid Waste Disposal (Pure Compound)
-
Collect: Transfer solid waste into a wide-mouth HDPE jar or double-bag using heavy-duty polyethylene bags.
-
Seal: If bagging, use the "gooseneck" seal method (twist, fold over, and tape) to prevent particulate escape.
-
Label: Apply the hazardous waste tag immediately. Ensure "Fluorinated Amine" is noted to alert incineration operators of HF potential.
Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)
-
Verify pH: Check the pH of the solution. If highly acidic (pH < 2) or basic (pH > 12), consider neutralizing to pH 5-9 only if you have a validated SOP. Otherwise, tag the pH on the label.
-
Solvent Compatibility: Ensure the carboy material is compatible with the solvent (e.g., do not put chloroform solutions in standard polystyrene containers; use HDPE or Glass).
-
Segregation: Pour into the Halogenated Waste carboy.
-
Self-Validating Step: Before pouring, check the carboy log. Does it contain oxidizers? If yes, STOP . Do not mix amines with oxidizers.[5]
-
Empty Container Disposal
-
Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Acetone or DCM).
-
Dispose of Rinsate: Pour all three rinses into the Halogenated Waste container.
-
Deface Label: Cross out the original label and mark "Empty/Triple Rinsed."
-
Recycle/Trash: Once rinsed and dried, the glass bottle can usually be treated as non-hazardous glass waste (check local EHS rules).
Part 6: Regulatory Compliance & Final Disposition
US EPA (RCRA)
-
Waste Code: While this specific isomer may not have a unique "U" or "P" list code, it falls under Process Waste rules.
-
Characteristic Codes:
-
D001 (Ignitable) - If in flammable solvent.
-
D002 (Corrosive) - If pH is extreme.
-
D003 (Reactive) - If potentially explosive (unlikely here, but possible with certain co-reactants).
-
-
Halogenated Solvents (F-List): If mixed with spent halogenated solvents (e.g., Methylene Chloride), it adopts the F002 code [2].
Final Destruction Method
The only acceptable final disposal method is High-Temperature Incineration (typically >1100°C) with secondary combustion chambers and wet gas scrubbing .
-
Why: Scrubbers (using NaOH or Lime) are required to capture the Hydrogen Fluoride (HF) gas generated when the C-F bonds break.
-
Verification: Ensure your waste contractor (e.g., Veolia, Clean Harbors) is certified for "Halogenated Organics."
References
-
PubChem. (2023). Compound Summary: 3',4',5'-Trifluorobiphenyl-2-amine (Isomer Comparison).[6] National Library of Medicine.[7] [Link][7]
-
US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261).[Link]
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Sources
- 1. 7.2 Organic Solvents [ehs.cornell.edu]
- 2. skcinc.com [skcinc.com]
- 3. echemi.com [echemi.com]
- 4. ethz.ch [ethz.ch]
- 5. nipissingu.ca [nipissingu.ca]
- 6. 3,4,5-Trifluoro-2'-aminobiphenyl | C12H8F3N | CID 44249263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3',4,5-Trifluorobiphenyl-2-amine | C12H8F3N | CID 46314349 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
